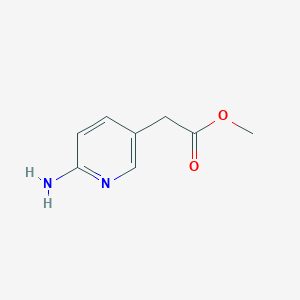
3'-Deoxy-3'-methylguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-methylguanosine is a purine nucleoside analogue. Purine nucleoside analogues have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-methylguanosine involves multiple steps. One of the key reactions is the formation of pyrophosphate bonds, which can be achieved in dimethylformamide (DMF) solution employing catalytic properties of zinc chloride . Another method involves the use of hexamethyldisilazane and chlorotrimethylsilane, followed by reflux and heating in a sealed bomb .
Industrial Production Methods
Industrial production methods for 3’-Deoxy-3’-methylguanosine are not widely documented. the compound can be synthesized from phosphoramidites, which are intermediates in the chemical synthesis of nucleotides .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-3’-methylguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be used in the synthesis of capped RNA transcripts, where it forms pyrophosphate bonds .
Common Reagents and Conditions
Common reagents used in the synthesis of 3’-Deoxy-3’-methylguanosine include zinc chloride, hexamethyldisilazane, and chlorotrimethylsilane . The reactions typically occur in DMF solution or under reflux conditions.
Major Products Formed
The major products formed from these reactions include capped RNA transcripts and other nucleoside analogues .
Applications De Recherche Scientifique
3’-Deoxy-3’-methylguanosine has several scientific research applications:
Chemistry: It is used in the synthesis of DNA and RNA analogues.
Biology: The compound is an activator for DNA polymerases and has applications in studying RNA metabolism.
Medicine: It has broad antitumor activity and is used in research targeting indolent lymphoid malignancies.
Industry: The compound is used in the production of therapeutic mRNA and other nucleoside analogues.
Mécanisme D'action
3’-Deoxy-3’-methylguanosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets purine nucleoside phosphorylases, which catalyze the phosphorolytic breakdown of the N-glycosidic bond in the beta-(deoxy)ribonucleoside molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methyl-3’-deoxyguanosine: Another nucleoside analogue used in the synthesis of capped RNA transcripts.
7,3’-O-Dimethylguanosine: Similar to 3’-Deoxy-3’-methylguanosine, it is used in the synthesis of RNA analogues.
Uniqueness
3’-Deoxy-3’-methylguanosine is unique due to its specific structure and its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research .
Propriétés
IUPAC Name |
2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRHFMVVSLFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)



![4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one](/img/structure/B12096711.png)






amine](/img/structure/B12096755.png)

